3-溴酪氨酸,(单)三氟乙酸盐

描述

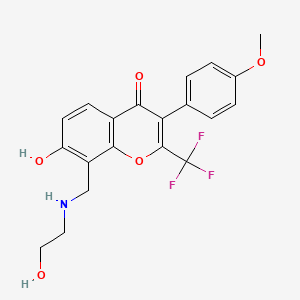

3-Bromotyrosine is a product of protein oxidation found after activation of eosinophils during an allergic response. It has been used as a marker of eosinophil peroxidase-induced protein oxidation in vitro and in vivo. In addition to its production in eosinophils, 3-bromotyrosine is found at 5-fold higher levels in peritoneal exudate from mice infected with K. pneumoniae compared with uninfected animals, suggesting neutrophils release higher levels of oxidized products during inflammation. In a human study, 3-bromotyrosine was increased 10-fold in allergen-challenged lung samples from subjects with allergen-induced asthma.

科学研究应用

海洋海绵酪氨酸代谢物的仿生合成

3-溴酪氨酸在海洋海绵酪氨酸代谢物的仿生合成中起着至关重要的作用。芳香环的受控溴化和使用CP2Cl2中的三氟乙酸转化为天然存在的腈是该合成中的关键过程 (Boehlow & Spilling,1995)。

芳香族氨基酸的溴化

该化合物用于在水溶液中用溴代异氰尿酸一钠盐对未保护的芳香族氨基酸(包括酪氨酸)进行溴化。这导致单溴化产物以良好的收率生成 (Yokoyama 等,2006)。

含酪氨酸硫酸盐的肽的合成

3-溴酪氨酸衍生物用于合成含酪氨酸硫酸盐的肽,利用三氟乙酸稳定基团对酪氨酸进行选择性硫酸化 (Futaki 等,1992)。

位点选择性蛋白质修饰

该化合物有利于涉及酪氨酸残基的位点选择性蛋白质修饰。通过亲电芳香取代与反应性芳基重氮盐进行生物缀合化学反应,产生可用于科学研究的重氮化合物 (Leier 等,2019)。

羟基和氨基保护

3-溴酪氨酸与三氟乙酸结合,用于肽和蛋白质研究中的羟基和氨基保护 (Chauhan 等,2009)。

作用机制

Target of Action

The primary target of 3-Bromo-tyrosine (Mono)trifluoroacetate Salt is the eosinophils , a type of white blood cell that plays a crucial role in the body’s immune response . This compound is a product of protein oxidation found after the activation of eosinophils during an allergic response .

Mode of Action

3-Bromo-tyrosine interacts with its targets, the eosinophils, by inducing protein oxidation . This interaction results in the production of 3-Bromo-tyrosine, which is used as a marker of eosinophil peroxidase-induced protein oxidation both in vitro and in vivo .

Biochemical Pathways

The biochemical pathway affected by 3-Bromo-tyrosine involves the oxidation of proteins in eosinophils . This process leads to the production of 3-Bromo-tyrosine, which is found at higher levels in peritoneal exudate from mice infected with K. pneumoniae compared with uninfected animals . This suggests that neutrophils release higher levels of oxidized products during inflammation .

Pharmacokinetics

Its solubility in various solvents like dmf, dmso, ethanol, and pbs (ph 72) is well-documented , which can influence its bioavailability.

Result of Action

The molecular and cellular effects of 3-Bromo-tyrosine’s action involve the increased production of oxidized products during inflammation . In a human study, 3-Bromo-tyrosine was increased 10-fold in allergen-challenged lung samples from subjects with allergen-induced asthma .

Action Environment

The action of 3-Bromo-tyrosine can be influenced by various environmental factors. For instance, the presence of inflammation can lead to an increase in the levels of 3-Bromo-tyrosine . .

安全和危害

未来方向

Research is ongoing to develop new therapeutic applications for compounds like 3-Bromo-tyrosine,(mono)trifluoroacetate salt. For example, macrocyclization strategies for cyclic peptides and peptidomimetics are being explored . Additionally, third-generation EGFR TKIs are being developed for the treatment of chronic myeloid leukemia .

生化分析

Biochemical Properties

3-Bromo-tyrosine, (mono)trifluoroacetate salt interacts with various enzymes and proteins during biochemical reactions. It is involved in the oxidation of proteins, particularly during the activation of eosinophils . The nature of these interactions is complex and involves a variety of biochemical processes.

Cellular Effects

The effects of 3-Bromo-tyrosine, (mono)trifluoroacetate salt on cells are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is found at higher levels in peritoneal exudate from mice infected with K. pneumoniae, suggesting neutrophils release higher levels of oxidized products during inflammation .

Molecular Mechanism

The molecular mechanism of action of 3-Bromo-tyrosine, (mono)trifluoroacetate salt involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to the oxidative stress response in cells.

属性

IUPAC Name |

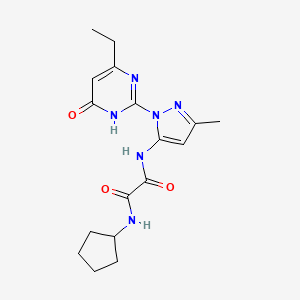

(2S)-2-amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3.C2HF3O2/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14;3-2(4,5)1(6)7/h1-3,7,12H,4,11H2,(H,13,14);(H,6,7)/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTELCZMTUMDSGB-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)Br)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)Br)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-({[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B3004716.png)

![2-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyrazine](/img/structure/B3004717.png)

![N-[1,1,1,3,3,3-hexafluoro-2-(pyrimidin-2-ylamino)propan-2-yl]-4-methylbenzamide](/img/structure/B3004718.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B3004719.png)

![2-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B3004723.png)

![Methyl 2-(morpholin-4-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3004724.png)

![5-[(6-bromo-1H-indol-1-yl)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B3004726.png)

![(5-Methylfuro[3,2-b]pyridin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B3004727.png)

![2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3004730.png)

![2-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B3004736.png)